Myrciacetin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrciacetin can be synthesized through various methods, including the film-ultrasonic dispersion method. This involves using 20 mg of this compound, 40 mg of lecithin, 20 mg of glycerol monostearate, and 36 mg of tween 40 to prepare liposomes . The encapsulation efficiency of this compound liposome suspensions is over 90%, with a particle size of approximately 158.1 nm .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as leaves and barks of Myrica rubra . The process includes isolation, purification, and characterization using techniques like scanning electron microscopy, Fourier transform infrared spectroscopy, and differential scanning calorimetry .
Chemical Reactions Analysis
Types of Reactions: Myrciacetin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits antioxidant properties by reducing reactive oxygen species (ROS) and lipid peroxidation .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation and reducing agents like glutathione . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include oxidized derivatives of this compound and reduced forms that exhibit enhanced antioxidant activity .
Scientific Research Applications
Myrciacetin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a natural antioxidant to study its effects on oxidative stress and free radical scavenging .
Biology: In biological research, this compound is investigated for its anti-inflammatory and anticancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis .
Medicine: this compound is explored for its potential therapeutic effects in treating cardiovascular diseases, diabetes, and neurodegenerative disorders . It also exhibits antiviral properties by interfering with DNA replication pathways .
Industry: In the industry, this compound is used in the production of functional foods and nutraceuticals due to its health-promoting properties .
Mechanism of Action
Myrciacetin exerts its effects through various molecular targets and pathways. It inhibits the proliferation of cancer cells by influencing the expression levels of matrix metalloproteinases (MMP1, MMP3, MMP9) and phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1) . It also regulates multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways . Additionally, this compound activates antioxidant enzymes and reduces ROS generation .
Comparison with Similar Compounds
Myrciacetin shares structural similarities with several phenolic compounds, including apigenin, luteolin, kaempferol, quercetin, and myricitrin .
Comparison:
Apigenin: Known for its anti-inflammatory and anticancer properties.
Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.
Kaempferol: Known for its cardioprotective and anticancer effects.
Quercetin: Widely studied for its antioxidant, anti-inflammatory, and anticancer properties.
Myricitrin: A glycoside form of this compound with similar biological activities.
Uniqueness: this compound is unique due to its high reducing capacity and the presence of six hydroxyl groups, which confer its potent antioxidant properties . Its ability to modulate multiple signaling pathways and molecular targets makes it a promising compound for therapeutic applications .
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(2S)-2-(2,5-dihydroxyphenyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-7-15(21)8(2)17-14(16(7)22)12(20)6-13(23-17)10-5-9(18)3-4-11(10)19/h3-5,13,18-19,21-22H,6H2,1-2H3/t13-/m0/s1 |
InChI Key |
DLAILIPOGIKSMK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=C(C=CC(=C3)O)O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=CC(=C3)O)O)C)O |
Origin of Product |
United States |
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